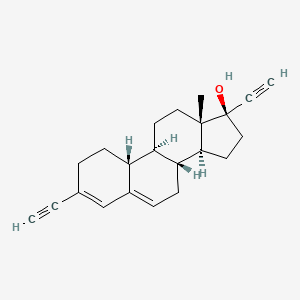
3,3'-Dimethyl-1,1'-diphenyl-1h,1'h-4,4'-bipyrazole-5,5'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol involves several steps. One common method is the condensation of 3-methyl-1-phenyl-5-pyrazolone with another molecule of the same compound under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the bipyrazole structure . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and concentration of reactants .
Análisis De Reacciones Químicas
3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. This mechanism is similar to that of edaravone, which targets molecular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
3,3’-Dimethyl-1,1’-diphenyl-1h,1’h-4,4’-bipyrazole-5,5’-diol can be compared with other similar compounds such as:
Bis(3-methyl-1-phenyl-5-pyrazolone): This compound has a similar structure but differs in the substitution pattern on the pyrazole rings.
3,3’-Dimethyl-1,1’-diphenyl-4,4’-bi(5-pyrazolone): Another similar compound with a different substitution pattern.
Propiedades
IUPAC Name |
5-methyl-4-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,21-22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVXSIRUQCTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)







